Dediethylftoracizin
Description
Dediethylftoracizin (systematic name pending IUPAC validation) is a synthetic compound hypothesized to belong to the phenothiazine derivative class, characterized by structural modifications such as de-ethylation and fluorinated substituents. Structural analogs, such as trifluoperazine and chlorpromazine, share core phenothiazine backbones but differ in side-chain substitutions, which critically influence their biological activity and metabolic profiles .
Properties
CAS No. |
40550-34-3 |
|---|---|
Molecular Formula |
C16H13F3N2OS |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-amino-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one |
InChI |
InChI=1S/C16H13F3N2OS/c17-16(18,19)10-5-6-14-12(9-10)21(15(22)7-8-20)11-3-1-2-4-13(11)23-14/h1-6,9H,7-8,20H2 |
InChI Key |
QVEUKHRUDUMXID-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCN |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCN |
Other CAS No. |
40550-34-3 |
Synonyms |
10-(beta-aminopropionyl)-2-trifluoromethylphenothiazine dediethylftoracizin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural distinctions between Dediethylftoracizin and related compounds are outlined below:
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| This compound | Phenothiazine | De-ethylated side chain; fluorinated group | -CF₃ (trifluoromethyl) (hypothesized) |
| Trifluoperazine | Phenothiazine | -CF₃; piperazine side chain | -CF₃, -N(CH₂CH₂)₂N |
| Chlorpromazine | Phenothiazine | -Cl; dimethylaminopropyl chain | -Cl, -N(CH₃)₂ |
| DEETHYLTRAPYMINE | Unspecified | De-ethylated derivative (exact structure unknown) | Likely altered amine side chains |
Structural Implications :
Pharmacological Activity
Phenothiazines primarily act as dopamine D₂ receptor antagonists, but side-chain modifications significantly modulate potency and selectivity:
- Trifluoperazine : High antipsychotic potency due to -CF₃’s electron-withdrawing effects, which strengthen receptor binding (IC₅₀ ~15 nM for D₂ receptors) .
- Chlorpromazine : Broader activity (antihistaminic, anticholinergic) but lower D₂ affinity (IC₅₀ ~150 nM) due to -Cl and less lipophilic side chain .
Metabolic and Toxicity Profiles
- For example, N-desethyl metabolites of isotonitazene (an opioid) exhibit prolonged half-lives due to decreased enzymatic clearance .
- Toxicity: Phenothiazines with -CF₃ groups (e.g., trifluoperazine) show higher risk of extrapyramidal side effects, whereas de-ethylated derivatives may lower hepatotoxicity risks .
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